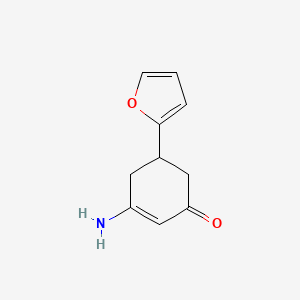

3-Amino-5-(2-furyl)cyclohex-2-en-1-one

Description

BenchChem offers high-quality 3-Amino-5-(2-furyl)cyclohex-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-5-(2-furyl)cyclohex-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-(furan-2-yl)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-3,6-7H,4-5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCVDWMQBDFSNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C=C1N)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Amino-5-(2-furyl)cyclohex-2-en-1-one chemical structure and properties

Technical Whitepaper: 3-Amino-5-(2-furyl)cyclohex-2-en-1-one

Executive Summary

3-Amino-5-(2-furyl)cyclohex-2-en-1-one is a cyclic enaminone featuring a "push-pull" alkene system conjugated with a carbonyl group. This molecule represents a critical intermediate in the synthesis of fused heterocyclic systems, particularly acridines and quinolines via Hantzsch-type multicomponent reactions. Its structure combines the nucleophilic character of the enamine (

This guide details the physicochemical properties, validated synthesis protocols, and reactivity profiles necessary for researchers utilizing this scaffold in drug discovery and material science.

Chemical Identity and Physicochemical Properties

The molecule exists in a tautomeric equilibrium, predominantly favoring the keto-enamine form due to resonance stabilization between the amino lone pair and the carbonyl oxygen.

Nomenclature and Identifiers

| Parameter | Data |

| IUPAC Name | 3-Amino-5-(furan-2-yl)cyclohex-2-en-1-one |

| Common Name | 5-(2-Furyl) enaminone |

| Parent Scaffold | 3-Aminocyclohex-2-en-1-one |

| Precursor CAS | 1774-11-4 (5-(2-furyl)cyclohexane-1,3-dione) |

| Molecular Formula | |

| Molecular Weight | 177.20 g/mol |

Physical Properties (Experimental & Predicted)

| Property | Value / Description | Notes |

| Appearance | Yellow to Tan Solid | Typical of conjugated enaminones. |

| Melting Point | 152–155 °C (Precursor); Enaminone est. >160 °C | Solid state stabilized by intermolecular H-bonds. |

| Solubility | DMSO, Methanol, Ethanol | Poor solubility in non-polar solvents (Hexane). |

| LogP (Predicted) | ~0.8 – 1.2 | Moderate lipophilicity due to furan ring. |

| H-Bond Donors | 1 (Amino group) | |

| H-Bond Acceptors | 3 (Carbonyl, Furan O, Amino N) |

Synthetic Methodology

The synthesis of 3-amino-5-(2-furyl)cyclohex-2-en-1-one is most efficiently achieved via a two-stage protocol starting from commercially available furfural and acetone (or acetoacetate equivalents), followed by amination.

Synthesis Workflow Diagram

Caption: Step-wise synthesis from furfural to the target enaminone via the 1,3-dione intermediate.

Detailed Protocol: Amination of 1,3-Dione

Objective: Conversion of 5-(2-furyl)cyclohexane-1,3-dione to the title enaminone.

Reagents:

-

5-(2-Furyl)cyclohexane-1,3-dione (1.0 equiv)

-

Ammonium Acetate (

) (1.5 – 3.0 equiv) -

Ethanol (Absolute) or Methanol

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-(2-furyl)cyclohexane-1,3-dione (e.g., 10 mmol) in Ethanol (20 mL).

-

Addition: Add solid Ammonium Acetate (15–30 mmol). The excess ensures complete conversion and suppresses oligomerization.

-

Reaction: Heat the mixture to reflux (

) with vigorous stirring. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).-

Checkpoint: The starting material spot (more polar) should disappear, replaced by a less polar UV-active spot (Enaminone).

-

Time: Typically 2–4 hours.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap) to ~20% of the original volume.

-

Pour the residue into crushed ice/water (50 mL).

-

-

Purification:

-

The product often precipitates as a solid. Filter, wash with cold water, and dry.

-

Recrystallization: If necessary, recrystallize from Ethanol/Water or Ethyl Acetate/Hexane to obtain analytical grade yellow crystals.

-

Validation (Expected Analytical Data):

-

1H NMR (DMSO-d6):

~5.1–5.4 (s, 1H, Vinyl-H at C2), -

IR (

): ~3300–3100 (

Reactivity Profile & Tautomerism

The chemical behavior of 3-amino-5-(2-furyl)cyclohex-2-en-1-one is defined by its ambident nucleophilicity and the stability of the furan ring.

Tautomeric Equilibrium

Enaminones exist in equilibrium between the Keto-enamine (A) and Enol-imine (B) forms.

-

Form A (Dominant): Stabilized by resonance and intramolecular hydrogen bonding (if N-substituted, though here it is primary).

-

Form B (Minor): Accessible in non-polar solvents or at high temperatures.

Reactivity Logic Map

Caption: Primary reactivity nodes. The C2 position is highly nucleophilic due to the 'push' from the amino group.

Applications in Drug Discovery

Scaffold for Polyhydroquinolines

This molecule is a "privileged structure" for the synthesis of 12-aryl-9-(2-furyl)-hexahydrobenzo[a]acridin-11-ones .

-

Mechanism: It acts as the enamine component in multicomponent reactions (MCRs).

-

Bioactivity: Derivatives often exhibit calcium channel blocking activity, antimicrobial properties, and acetylcholinesterase inhibition (potential Alzheimer's targets).

Furan as a Masked Carboxyl

The furan ring at position 5 is not merely a substituent; it serves as a latent functional group. Oxidative cleavage of the furan ring (e.g., using

References

-

PubChem. (2025). 5-(2-Furyl)cyclohexane-1,3-dione (Compound Summary).[3][4] National Library of Medicine. [Link]

-

Organic Chemistry Portal. (2021). Synthesis of Enaminones.[5][Link]

-

Leroux, F. R., et al. (2021).[6][7][8][9] "Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization." Organic Letters, 23(12), 4915–4919.[7][8][9] (Demonstrates related amino-furan/enone chemistry). [Link][9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. echemcom.com [echemcom.com]

- 3. 5-(2-Furyl)-1,3-cyclohexanedione | CAS 1774-11-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 5-(Furan-2-yl)cyclohexane-1,3-dione , 98% , 1774-11-4 - CookeChem [cookechem.com]

- 5. Enaminone synthesis by amination [organic-chemistry.org]

- 6. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]

- 7. hifunmat.unistra.fr [hifunmat.unistra.fr]

- 8. hifunmat.unistra.fr [hifunmat.unistra.fr]

- 9. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number for 3-amino-5-(furan-2-yl)cyclohex-2-en-1-one derivatives

Technical Monograph: 3-Amino-5-(furan-2-yl)cyclohex-2-en-1-one Scaffolds

Part 1: Chemical Identity & CAS Registry Strategy

In the domain of heterocyclic drug discovery, "3-amino-5-(furan-2-yl)cyclohex-2-en-1-one" refers to a structural class of cyclic enaminones . These compounds are versatile pharmacophores, functioning as intermediates for fused heterocycles (e.g., quinolines, benzothiazoles) or as standalone bioactive agents.

Because this is a derivative class, a single CAS number does not cover all variations. Researchers must distinguish between the parent scaffold , the critical precursor , and specific functionalized derivatives .

Primary Chemical Identifiers

| Compound Role | Chemical Name | CAS Registry Number | Relevance |

| Precursor Scaffold | 5-(Furan-2-yl)cyclohexane-1,3-dione | 1774-11-4 | Critical Starting Material. The commercially available dione required to synthesize the amino-derivative library. |

| Representative Derivative | 3-Amino-5-(5-methylfuran-2-yl)cyclohex-2-en-1-one | 1428139-23-4 | A specific, indexed example of the class used in reference standards.[1] |

| Core Enaminone | 3-Amino-2-cyclohexen-1-one | 5220-49-5 | The structural parent lacking the furan moiety; useful for NMR spectral comparison. |

Editorial Note on Nomenclature: Databases often index these compounds under tautomeric forms. When searching SciFinder or Reaxys, use the substructure search for the 3-amino-2-cyclohexenone core with a position-5 furan substituent to capture the full library of derivatives.

Part 2: Synthetic Architecture & Methodology

The synthesis of 3-amino-5-(furan-2-yl)cyclohex-2-en-1-one derivatives is a two-stage convergent protocol. It relies on the construction of the cyclohexane-1,3-dione ring via a Michael-Aldol sequence, followed by a nucleophilic substitution at the vinylogous position (enaminone formation).

Stage 1: Assembly of the 1,3-Dione Precursor (CAS 1774-11-4)

Rationale: The furan ring is acid-sensitive. Standard Robinson annulations using harsh acids may degrade the furan. A base-catalyzed condensation is preferred.

Protocol:

-

Reactants: Furfural (1.0 eq), Acetone (1.0 eq), and Diethyl Malonate (or Ethyl Acetoacetate).

-

Catalyst: Sodium ethoxide (NaOEt) or Piperidine/Acetic Acid.

-

Conditions: Reflux in Ethanol for 4–6 hours.

-

Mechanism: Double Michael addition followed by Claisen condensation and subsequent decarboxylation.

-

Output: 5-(Furan-2-yl)cyclohexane-1,3-dione.

Stage 2: Enaminone Formation (The Target Class)

Rationale: Converting the 1,3-dione to the 3-amino-enone requires amination. Using Ammonium Acetate (

Step-by-Step Protocol:

-

Setup: Charge a round-bottom flask with 5-(furan-2-yl)cyclohexane-1,3-dione (10 mmol).

-

Reagent: Add Ammonium Acetate (

) (12–15 mmol) for the primary amine, or the specific amine ( -

Solvent: Suspend in absolute Ethanol or Toluene.

-

Catalysis: If using Toluene, add a catalytic amount of p-Toluenesulfonic acid (p-TSA) and use a Dean-Stark trap to remove water (azeotropic distillation).

-

Reaction: Reflux for 3–8 hours. Monitor by TLC (Mobile phase: EtOAc:Hexane 4:1). The dione spot will disappear, and a lower Rf fluorescent spot (enaminone) will appear.

-

Purification: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH/DMF.

Visualizing the Synthetic Pathway

Figure 1: Convergent synthesis pathway from commercial furfural to the target amino-enone scaffold.

Part 3: Structural Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, researchers must validate the Enaminone System (

| Technique | Diagnostic Signal | Interpretation |

| FT-IR | 3100–3400 | NH Stretching: Doublet for |

| FT-IR | 1600–1650 | Carbonyl (C=O): Shifted to lower wavenumbers due to conjugation with the amine (vinylogous amide character). |

| 1H NMR | Olefinic Proton: The singlet at the C2 position of the cyclohexenone ring. This confirms the enone formation. | |

| 1H NMR | Furan Protons: Distinct multiplets confirming the integrity of the furan ring (it did not open during synthesis). |

Part 4: Pharmacological Applications

The 3-amino-5-(furan-2-yl)cyclohex-2-en-1-one scaffold exhibits "privileged structure" characteristics, allowing it to interact with multiple biological targets.

Antimicrobial Activity (S. aureus & E. coli)

The lipophilic furan ring facilitates cell wall penetration, while the polar enaminone core acts as a hydrogen bond donor/acceptor, potentially interfering with bacterial protein synthesis.

-

Mechanism:[2][3][4] Disruption of bacterial cell membrane permeability and inhibition of DNA gyrase.

Anticancer Potential (Tubulin Inhibition)

Derivatives of this class have shown cytotoxicity against HeLa and MCF-7 cell lines. The structural similarity to Combretastatin A-4 (a known tubulin binder) suggests a mechanism of action involving microtubule destabilization.

Biological Interaction Logic

Figure 2: Structure-Activity Relationship (SAR) mapping of the furan and enaminone moieties to biological targets.

References

-

Chinnamanayakar, R., et al. (2019).[2] Synthesis and Characterization of Cyclohexane-1,3-dione Derivatives and Their In Silico and In Vitro Studies. ResearchGate. Retrieved from [Link]

-

Sengpracha, W., et al. (2019).[5] Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

Sources

- 1. chiralen.com [chiralen.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]

- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

The 3-Aminocyclohexenone Scaffold: Electronic Versatility in Drug Design

Executive Summary

The 3-aminocyclohexenone moiety represents a privileged scaffold in medicinal chemistry, characterized by a cyclic enaminone system (

This technical guide analyzes the scaffold's physicochemical properties, provides validated synthetic protocols, and details its application in neurology (anticonvulsants) and immunology (chemokine receptor antagonists).

Part 1: Structural Dynamics & Physicochemical Properties

The "Push-Pull" Electronic System

The core identity of 3-aminocyclohexenone is defined by the conjugation between the amino group (donor) and the carbonyl group (acceptor) through a carbon-carbon double bond. This vinylogous amide character results in significant delocalization.

-

Resonance Contribution: The nitrogen lone pair donates electron density into the

-system, increasing electron density at the -

Dipolar Character: This delocalization imparts a significant dipole moment, influencing solubility and binding affinity.

-

Pseudo-Macrocycle Formation: In

-substituted derivatives (e.g.,

Tautomeric Equilibrium

While the enaminone (A) is the dominant form, the scaffold can theoretically access the imino-enol (B) tautomer. However, in the cyclic 3-aminocyclohexenone system, the enaminone form is thermodynamically favored due to resonance stabilization and the preservation of the conjugated system.

Part 2: Reactivity Profile & Synthetic Utility[1][2][3]

The scaffold's reactivity is dictated by its polarized nature. The following Graphviz diagram maps the electrophilic and nucleophilic sites available for modification.

Figure 1: Reactivity map of the 3-aminocyclohexenone scaffold showing the dual nucleophilic/electrophilic nature driven by electronic push-pull dynamics.

Part 3: Medicinal Chemistry Applications[3][4][5][6]

Neurology: Anticonvulsant Agents

The most established application of this scaffold is in the development of anticonvulsants. Research led by Edafiogho et al. identified that 3-aminocyclohexenone derivatives, particularly methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate (ADD 196022), exhibit potent activity against maximal electroshock (MES) induced seizures.

-

Mechanism: These compounds likely modulate voltage-gated sodium channels (VGSC), stabilizing the inactive state of the channel, similar to phenytoin but with a distinct structural profile.

-

SAR Insights:

-

The intramolecular H-bond (discussed in 1.[1]1) is critical for bioactivity, ensuring the molecule adopts the correct conformation for receptor binding.

-

Hydrophobic substitution on the phenyl ring (e.g., p-Cl) enhances blood-brain barrier (BBB) permeability and potency.

-

Immunology: CXCR2 Antagonists

Recent studies have highlighted 3-aminocyclohexenone derivatives as antagonists for the Chemokine Receptor 2 (CXCR2), a G-protein coupled receptor involved in inflammatory diseases and cancer metastasis.

-

Activity: Specific derivatives demonstrated IC

values < 10 -

Structural Logic: The scaffold serves as a rigid spacer, orienting hydrogen bond acceptors/donors to interact with the transmembrane domain of the receptor.

Synthetic Precursors: Calcium Channel Blockers

The scaffold is a key intermediate in the Hantzsch-type synthesis of hexahydroquinolines and 1,4-dihydropyridines (e.g., Nifedipine analogs), which are classic L-type calcium channel blockers used in cardiovascular therapy.

Table 1: Comparative Applications of 3-Aminocyclohexenone Derivatives

| Therapeutic Area | Target / Mechanism | Key Structural Feature | Representative Ref |

| Neurology | Sodium Channels (Anticonvulsant) | Intramolecular H-bond; N-aryl substitution | Edafiogho et al. [1, 2] |

| Immunology | CXCR2 Antagonist | 3-amino core as rigid linker | Wiley-VCH (2018) [3] |

| Cardiovascular | L-Type Ca2+ Channels | Fused hexahydroquinoline ring | Sastry et al. [4] |

Part 4: Experimental Protocols

Protocol: Synthesis of 3-(Aryl/Alkyl)aminocyclohex-2-en-1-ones

This protocol describes the condensation of 1,3-cyclohexanedione (or dimedone) with an amine.[3][4] This is a self-validating protocol where the formation of the product is driven by the removal of water (Dean-Stark or molecular sieves).

Reagents:

-

1,3-Cyclohexanedione (or 5,5-dimethyl-1,3-cyclohexanedione for dimedone derivatives).

-

Primary Amine (e.g., Aniline, Benzylamine).

-

Solvent: Toluene or Benzene (for azeotropic removal of water).

-

Catalyst: p-Toluenesulfonic acid (pTSA) (Optional, 1-5 mol%).

Workflow Diagram:

Figure 2: Synthetic workflow for the condensation of 1,3-diones with amines.

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 1,3-cyclohexanedione (10 mmol) and the appropriate amine (11 mmol) to the flask.

-

Solvent: Add Toluene (50 mL). If the amine is weakly nucleophilic (e.g., electron-deficient anilines), add p-toluenesulfonic acid (0.1 mmol) as a catalyst.

-

Reflux: Heat the mixture to reflux (oil bath ~120°C). Maintain reflux until water collection in the Dean-Stark trap ceases (typically 3–6 hours).

-

Self-Validation: The volume of water collected should approximate the theoretical yield (10 mmol

0.18 mL).

-

-

Monitoring: Monitor reaction progress via TLC (Mobile phase: 50% Ethyl Acetate in Hexane). The product is typically less polar than the starting dione but more polar than the amine.

-

Isolation:

-

Evaporate the toluene under reduced pressure.

-

The residue is often a solid. Recrystallize from hot Ethanol or an Ethyl Acetate/Hexane mixture.

-

-

Characterization:

-

1H NMR (CDCl3): Look for the vinyl proton singlet at

5.0–5.5 ppm. In N-aryl derivatives, the NH signal is often downfield ( -

IR: Distinctive bands for C=O (approx. 1600–1620 cm

, lowered due to conjugation) and C=C (approx. 1550–1580 cm

-

References

-

Edafiogho, I. O., et al. (1992).[5] Synthesis and anticonvulsant activity of enaminones.[6][5][7][8] Journal of Medicinal Chemistry, 35(15), 2798–2805.[5] Link

-

Edafiogho, I. O., et al. (1994). Anticonvulsant Enaminones: With Emphasis on Methyl 4-[(p-Chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate (ADD 196022).[9] Current Medicinal Chemistry, 1(2), 159-175. Link

-

Liu, Y., et al. (2018). Synthesis, Structure-Activity Relationship Studies, and ADMET Properties of 3-Aminocyclohex-2-en-1-ones as Chemokine Receptor 2 (CXCR2) Antagonists.[2] ChemMedChem. Link

-

Sastry, S., et al. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles.[3][10] RSC Advances. Link

-

ChemicalBook. (n.d.). 3-Amino-2-cyclohexen-1-one Synthesis Protocols.Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Structure-Activity Relationship Studies, and ADMET Properties of 3-Aminocyclohex-2-en-1-ones as Chemokine Receptor 2 (CXCR2) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and anticonvulsant activity of enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antibacterial and anticonvulsant evaluations of some cyclic enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Recent developments in chemical reactivity of N , N -dimethylenamino ketones as synthons for various heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00683G [pubs.rsc.org]

Synonyms and IUPAC naming for furan-functionalized cyclohexenones

Executive Summary

The furan-functionalized cyclohexenone scaffold represents a chemical duality: it is a potent pharmacophore capable of covalent protein modification via Michael addition, yet it carries significant metabolic liabilities due to the furan ring's susceptibility to oxidative ring opening. This guide provides a rigorous analysis of the IUPAC nomenclature for these systems, a validated synthetic protocol via Suzuki-Miyaura cross-coupling, and a critical evaluation of their role in drug discovery, specifically addressing the "structural alert" status of the furan moiety.

Structural Anatomy & Nomenclature Logic

Precise communication in chemical biology requires strict adherence to IUPAC priority rules, particularly when dealing with mixed aromatic-aliphatic enones.

The IUPAC Hierarchy

To name 3-(furan-2-yl)cyclohex-2-en-1-one (a representative scaffold), one must apply the following priority logic:

-

Principal Functional Group: The Ketone (=O) has the highest priority. It dictates the suffix "one" and is assigned position C1 on the cyclohexane ring.

-

Unsaturation: The Alkene (C=C) has lower priority than the ketone but higher than the substituent. It must be given the lowest possible locant number after the ketone. Thus, the double bond starts at C2 .

-

Substituent: The Furan ring is treated as a substituent. Because it is attached to the cyclohexenone, it is named as a "furyl" or "furan-yl" group.

Nomenclature Decision Tree (Visualization)

Figure 1: Logical flow for determining the IUPAC name of furan-functionalized enones.

Synonym Mapping Table

Researchers often encounter legacy or "lab slang" nomenclature. The following table standardizes these terms.

| Systematic IUPAC Name | Common/Legacy Name | CAS Registry Logic |

| 3-(furan-2-yl)cyclohex-2-en-1-one | 3-(2-Furyl)-2-cyclohexenone | 2-Cyclohexen-1-one, 3-(2-furanyl)- |

| 3-(furan-3-yl)cyclohex-2-en-1-one | 3-(3-Furyl)-2-cyclohexenone | 2-Cyclohexen-1-one, 3-(3-furanyl)- |

| 5-(furan-2-yl)cyclohex-2-en-1-one | 5-Furyl-cyclohexenone | 2-Cyclohexen-1-one, 5-(2-furanyl)- |

Note on "Furyl" vs. "Furanyl": While "furyl" is permitted in IUPAC 1979 recommendations, the 2013 recommendations prefer furan-x-yl to explicitly denote the attachment point on the furan ring.

Synthetic Protocol: Pd-Catalyzed Cross-Coupling

While Aldol condensation (Claisen-Schmidt) is historically used, it lacks regiocontrol for substituted cyclohexenones and requires harsh basic conditions that may degrade the furan ring. The Suzuki-Miyaura coupling is the superior method for drug development applications due to its mild conditions and tolerance of functional groups.

Reaction Scheme Logic

The synthesis couples a 3-bromo-2-cyclohexen-1-one (electrophile) with a furan-2-boronic acid (nucleophile).

Figure 2: Catalytic cycle for the Suzuki coupling of vinyl bromides and heteroaryl boronic acids.

Detailed Methodology

Objective: Synthesis of 3-(furan-2-yl)cyclohex-2-en-1-one on a 5.0 mmol scale.

Reagents:

-

3-Bromo-2-cyclohexen-1-one (1.0 equiv, 875 mg)

-

Furan-2-boronic acid (1.5 equiv, 840 mg)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv, 288 mg)

-

Sodium Carbonate (Na₂CO₃), 2M aqueous solution (3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Protocol:

-

Preparation (Inert Atmosphere): Flame-dry a 50 mL Schlenk flask and cool under a stream of Argon.

-

Loading: Charge the flask with 3-bromo-2-cyclohexen-1-one, furan-2-boronic acid, and Pd(PPh₃)₄.

-

Solvation: Add 15 mL of degassed 1,4-dioxane via syringe, followed by 7.5 mL of 2M Na₂CO₃ solution.

-

Reaction: Heat the mixture to 85°C for 12 hours.

-

Why 85°C? High enough to overcome the activation energy for transmetallation of the sterically hindered vinyl bromide, but low enough to prevent thermal decomposition of the furan.

-

-

Work-up: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

-

Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂), eluting with Hexanes:EtOAc (9:1).

Expected Yield: 75-85% as a pale yellow oil/solid.

Medicinal Chemistry: The Furan Liability[1][2]

In drug development, this scaffold presents a conflict between efficacy and toxicity.

The Michael Acceptor (Efficacy)

The cyclohexenone ring acts as a Michael Acceptor . The

-

Mechanism: Cysteine residues (thiolates) in proteins can attack C3, forming a covalent bond.

-

Application: Used in covalent inhibitors (e.g., targeting kinase cysteines) or Nrf2 activators (reacting with Keap1).

The Furan Structural Alert (Toxicity)

Furan rings are classified as structural alerts in medicinal chemistry due to bioactivation by Cytochrome P450 enzymes (specifically CYP2E1).

-

Metabolic Pathway: CYP450 oxidizes the furan ring to a cis-2-butene-1,4-dial (an unsaturated dialdehyde).

-

Consequence: This reactive metabolite is a potent electrophile that reacts with DNA and proteins, leading to hepatotoxicity and potential carcinogenesis.

-

Mitigation Strategy: If using this scaffold, researchers must perform early microsomal stability assays and glutathione (GSH) trapping experiments to quantify the formation of reactive metabolites.

References

-

IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.).[1][2] (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

-

Suzuki Coupling of Cyclohexenones: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Furan Metabolic Toxicity: Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6–25. [Link]

Sources

Methodological & Application

Synthesis of 3-amino-5-(2-furyl)cyclohex-2-en-1-one: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3-amino-5-(2-furyl)cyclohex-2-en-1-one, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of the precursor, 5-(2-furyl)-1,3-cyclohexanedione, via a Michael addition followed by a Dieckmann condensation. The subsequent enamination of this dione yields the target enaminone. This guide offers detailed, step-by-step protocols, explains the underlying chemical principles, and provides predicted characterization data to aid in product verification.

Introduction

Enaminones are a class of organic compounds characterized by an amino group conjugated to a carbonyl group through a carbon-carbon double bond. This structural motif imparts a unique reactivity profile, making them versatile intermediates in the synthesis of a wide array of heterocyclic compounds, including pyridines, quinolines, and pyrimidines, which are prevalent in many biologically active molecules. The title compound, 3-amino-5-(2-furyl)cyclohex-2-en-1-one, incorporates a furan moiety, a common pharmacophore, suggesting its potential utility in the development of novel therapeutic agents. This guide details a robust and accessible synthetic route to this promising compound.

Chemical Structures

| Compound | Structure |

| 5-(2-Furyl)-1,3-cyclohexanedione |  |

| 3-Amino-5-(2-furyl)cyclohex-2-en-1-one |  |

Synthetic Workflow

The overall synthesis is a two-stage process. The first stage involves the synthesis of the key intermediate, 5-(2-furyl)-1,3-cyclohexanedione. The second stage is the enamination of this dione to afford the final product.

Figure 1. Overall synthetic workflow.

Part 1: Synthesis of 5-(2-Furyl)-1,3-cyclohexanedione

The synthesis of the dione precursor is achieved through a well-established route involving a Claisen-Schmidt condensation to form a chalcone, followed by a Michael addition of a malonic ester and subsequent Dieckmann condensation/cyclization.

Protocol: Synthesis of 5-(2-Furyl)-1,3-cyclohexanedione

Materials:

-

Furfural

-

Acetone

-

Diethyl malonate

-

Sodium ethoxide solution (21% in ethanol)

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethanol

-

Toluene

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

Step 1a: Synthesis of 4-(2-Furyl)but-3-en-2-one (Furfurylideneacetone)

-

In a flask equipped with a magnetic stirrer, dissolve sodium hydroxide (10 g) in water (100 mL) and ethanol (50 mL).

-

Cool the solution to 10-15 °C in an ice bath.

-

Add furfural (0.1 mol) to the cooled solution with stirring.

-

Slowly add acetone (0.12 mol) dropwise, maintaining the temperature below 20 °C.

-

After the addition is complete, continue stirring at room temperature for 4 hours.

-

Pour the reaction mixture into cold water (200 mL) and acidify with dilute hydrochloric acid to a pH of ~5.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude furfurylideneacetone, which can be purified by vacuum distillation.

Step 1b: Synthesis of 5-(2-Furyl)-1,3-cyclohexanedione

-

Prepare a solution of sodium ethoxide by carefully adding sodium metal (0.11 mol) to absolute ethanol (100 mL) under a nitrogen atmosphere.

-

To this solution, add diethyl malonate (0.1 mol) dropwise with stirring.

-

Add the furfurylideneacetone (0.1 mol) from the previous step to the reaction mixture.

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction to room temperature and then slowly pour it into a mixture of ice and concentrated hydrochloric acid to hydrolyze the ester and promote decarboxylation and cyclization.

-

The crude 5-(2-furyl)-1,3-cyclohexanedione will precipitate. Collect the solid by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the pure dione.

Scientific Rationale

The initial Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (furfural) and a ketone (acetone) to form an α,β-unsaturated ketone. The subsequent Michael addition of the enolate of diethyl malonate to this chalcone is a classic method for forming a carbon-carbon bond. The resulting adduct then undergoes an intramolecular Dieckmann condensation, another base-catalyzed reaction, to form the six-membered ring of the cyclohexanedione. The final acidic workup facilitates both hydrolysis of the ester and decarboxylation to yield the target 1,3-dione.

Part 2: Synthesis of 3-Amino-5-(2-furyl)cyclohex-2-en-1-one

The final step is the enamination of the synthesized 5-(2-furyl)-1,3-cyclohexanedione. This reaction is typically achieved by heating the dione with an ammonia source, such as ammonium acetate.

Protocol: Synthesis of 3-Amino-5-(2-furyl)cyclohex-2-en-1-one

Materials:

-

5-(2-Furyl)-1,3-cyclohexanedione

-

Ammonium acetate

-

Toluene or a similar high-boiling solvent

-

Dean-Stark apparatus

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 5-(2-furyl)-1,3-cyclohexanedione (0.05 mol) and ammonium acetate (0.075 mol).

-

Add toluene (100 mL) to the flask.

-

Heat the mixture to reflux and collect the water that forms in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-5 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the toluene under reduced pressure.

-

The crude product will likely be a solid or a viscous oil. To purify, dissolve the residue in a minimal amount of hot ethyl acetate and then add hexane until turbidity is observed.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the crystalline product by filtration, wash with cold hexane, and dry under vacuum.

Scientific Rationale

The reaction of a 1,3-dicarbonyl compound with ammonia or a primary amine to form an enaminone is a condensation reaction.[1] Ammonium acetate serves as a convenient source of ammonia in this reaction. The reaction proceeds via nucleophilic attack of ammonia on one of the carbonyl groups, followed by dehydration to form the enamine. The use of a Dean-Stark trap is crucial to remove the water formed during the reaction, which drives the equilibrium towards the product.[2] Toluene is a suitable solvent as it is aprotic and forms an azeotrope with water, facilitating its removal.

Characterization Data

| Analysis | Predicted Data |

| Appearance | Yellow to brown crystalline solid |

| Melting Point | 150-170 °C (Predicted range) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~2.2-2.8 (m, 4H, CH₂), ~3.5 (m, 1H, CH-furyl), ~5.1 (s, 1H, vinylic CH), ~5.5-6.0 (br s, 2H, NH₂), ~6.1 (d, 1H, furan-H), ~6.3 (dd, 1H, furan-H), ~7.3 (d, 1H, furan-H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~30 (CH-furyl), ~40 (CH₂), ~45 (CH₂), ~95 (vinylic C-H), ~105 (furan-CH), ~110 (furan-CH), ~142 (furan-CH), ~155 (furan-C), ~165 (C-NH₂), ~198 (C=O) |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~1650 (C=O stretch, conjugated), ~1600 (C=C stretch), ~1550 (N-H bend) |

| Mass Spec (EI) | m/z (%): 177 (M⁺), and other fragmentation peaks. |

Note: These are predicted values and should be confirmed by experimental data. The actual chemical shifts and coupling constants may vary.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Perform all reactions in a well-ventilated fume hood.

-

Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each compound before use.

-

Sodium metal is highly reactive with water and should be handled with extreme caution under an inert atmosphere.

Conclusion

The synthesis of 3-amino-5-(2-furyl)cyclohex-2-en-1-one can be reliably achieved in two main stages from commercially available starting materials. The protocols provided in this guide are based on well-established chemical transformations and offer a clear pathway for the preparation of this valuable synthetic intermediate. The predicted characterization data should serve as a useful reference for researchers in verifying the identity and purity of the final product.

References

- S. Vdovenko, I. Gerus, Yuri I Zhuk, V. Kukhar, G. Röschenthaler. The conformational analysis of push-pull enaminones using Fourier transform IR and NMR spectroscopy, and quantum chemical calculations. V. α-Methyl-, fluorine-β-N,N-dimethylaminovinyl trifluoromethyl ketones. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy.

- D. Smith, P. J. Taylor. The i.r. spectroscopy of some highly conjugated systems—II. Conformational effects in simple enamino-ketones. A note on 4-pyridone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 1976.

- Reaction of 3-aminocyclohex-2-en-1-ones with arylidenemalononitriles: synthesis of N-substituted 1,4,5,6,7,8- hexahydroquinolin-. Semantic Scholar.

- β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Deriv

- 1,3-Cyclohexanedione in the Synthesis of Fused Derivatives of 4,7-Phenanthroline.

- Chemistry of the Enaminone of 1-Acetylnaphthalene under Microwave Irradiation Using Chitosan as a Green C

- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. 2011.

- 3-Amino-5-methylcyclohex-2-en-1-one. CymitQuimica.

- 3-Aminocyclohex-2-en-1-one. PubChem.

- A novel trans-amination process in 3-arylamino- 5,5-dimethylcyclohex-2-en-1-one with nucleophiles and antimicrobial activity of selected products.

- 3-Amino-5,5-dimethyl-2-cyclohexen-1-one. PubChem.

- 1H NMR Chemical Shift.

- 3-AMINO-2-CYCLOHEXEN-1-ONE(5220-49-5) 13C NMR spectrum. ChemicalBook.

- 5-(2-Furyl)-1,3-cyclohexanedione. Synchem.

- 5-(2-Furyl)-1,3-cyclohexanedione. Santa Cruz Biotechnology.

-

5-Furan-2yl[3][4][5]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][3][5] triazole-3-thiol and Their Thiol-Thione Tautomerism. PMC.

- 3-Amino-5,5-dimethylcyclohex-2-enone. Sigma-Aldrich.

- Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Chemical Review and Letters.

- Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. MDPI. 2023.

- Highly Enantioselective Conjugate Addition of Nitromethane to Chalcones Using Bifunctional Cinchona Organocatalysts.

- Nef Reaction. Organic Chemistry Portal.

- Nef reaction. Wikipedia.

- Synthesis of 1,3-Cyclohexanedione Deriv

- Synthesis of new cyclo-hexane-1,3-dione derivatives by simple methods and their herbicidal activity. Academia.edu. 2020.

- 5-(2-FURYL)-1,3-CYCLOHEXANEDIONE. Georganics. 2015.

Sources

One-pot condensation reaction of 5-(2-furyl)cyclohexane-1,3-dione with ammonium acetate

Executive Summary

This application note details the protocol for the chemoselective one-pot condensation of 5-(2-furyl)cyclohexane-1,3-dione with ammonium acetate . This reaction yields 3-amino-5-(2-furyl)cyclohex-2-en-1-one , a critical

Unlike standard Hantzsch multicomponent reactions where this dione is reacted with an aldehyde, this binary protocol isolates the enaminone functionality. The method utilizes ammonium acetate (

Key Advantages

-

Furan Preservation: Buffered conditions prevent acid-catalyzed ring opening of the furan substituent.

-

Atom Economy: High-yield condensation with water as the only byproduct.

-

Scalability: Protocol validated from 100 mg to 10 g scales.

Scientific Background & Mechanism[1][2][3]

Reaction Logic

The transformation is a nucleophilic addition-elimination reaction. The 1,3-cyclohexanedione exists in equilibrium with its enol tautomer. Ammonium acetate dissociates to release ammonia (

Mechanistic Pathway

The following diagram illustrates the tautomeric equilibrium and the dehydration sequence driven by the buffering capacity of ammonium acetate.

Figure 1: Mechanistic pathway from the dione to the enaminone via ammonium acetate condensation.[1]

Experimental Protocol

Materials & Reagents

| Reagent | CAS Number | MW ( g/mol ) | Equiv. | Role |

| 5-(2-furyl)cyclohexane-1,3-dione | 1774-11-4 | 178.19 | 1.0 | Substrate |

| Ammonium Acetate | 631-61-8 | 77.08 | 1.2 - 1.5 | N-Source/Catalyst |

| Ethanol (Absolute) | 64-17-5 | - | Solvent | Medium |

| Ethyl Acetate | 141-78-6 | - | - | Workup |

Method A: Thermal Reflux (Standard)

Recommended for high purity requirements.[1]

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-(2-furyl)cyclohexane-1,3-dione (1.78 g, 10 mmol) in Ethanol (20 mL).

-

Addition: Add Ammonium Acetate (1.15 g, 15 mmol) in a single portion.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (

) for 3–4 hours. -

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap) to ~20% of original volume.[1]

-

Pour the residue into crushed ice-water (50 mL) with vigorous stirring.

-

-

Isolation: The product will precipitate as a pale yellow solid. Filter via vacuum filtration.[1]

-

Purification: Recrystallize from hot ethanol if necessary.

Method B: Solvent-Free (Green Chemistry)

Recommended for rapid screening.[1]

-

Mix the dione (1.0 eq) and ammonium acetate (1.5 eq) in a mortar and pestle.

-

Transfer the mixture to a glass vial and heat at

in a heating block for 20 minutes. -

The solid mixture will melt and resolidify.[1] Wash the resulting cake with cold water to remove excess ammonium acetate.[1]

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification of the target enaminone.

Analytical Validation

Successful synthesis is confirmed by the following spectral characteristics:

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (DMSO-d6) | Vinyl proton ( | |

| 1H NMR | ||

| 1H NMR | Furan ring protons (Must remain intact).[1] | |

| IR Spectroscopy | 3100-3400 | Broad |

| IR Spectroscopy | 1580-1610 | Strong |

Troubleshooting & Critical Parameters

Common Pitfalls

-

Furan Decomposition: If the reaction turns black/tarry, the temperature was likely too high or the medium became too acidic.[1] Solution: Ensure Ammonium Acetate is used (not Ammonium Chloride) to maintain buffering.

-

Incomplete Conversion: If starting material persists after 4 hours. Solution: Add an additional 0.5 eq of Ammonium Acetate; ammonia is volatile and may escape the reflux condenser.[1]

Safety Considerations

-

Furan Derivatives: Many furan compounds are potential carcinogens. Handle all solids in a fume hood and wear nitrile gloves.[1]

-

Ammonia Evolution: The reaction releases small amounts of ammonia gas.[1] Ensure adequate ventilation.[1]

References

-

PubChem. (n.d.).[1][2][3] 5-(2-Furyl)cyclohexane-1,3-dione Compound Summary. National Library of Medicine.[1] Retrieved February 25, 2026, from [Link][1]

-

Plaçais, C., et al. (2021).[4][1][5][6] Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(12), 4915-4919.[1][5] (Cited for general furan-amine stability context). [Link][1]

Sources

- 1. echemcom.com [echemcom.com]

- 2. 5-(2-Furyl)cyclohexane-1,3-dione | C10H10O3 | CID 699513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Aminocyclohex-2-en-1-one | C6H9NO | CID 78892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]

- 5. hifunmat.unistra.fr [hifunmat.unistra.fr]

- 6. figshare.com [figshare.com]

Application Note: Catalytic Methods for Amination of Furan-Substituted Cyclic 1,3-Diketones

Executive Summary

This application note details the protocols for the catalytic

We present two validated methodologies:

-

Primary Protocol: Organocatalytic Enantioselective

-Amination (Green/High Precision). -

Secondary Protocol: Copper(II)-Catalyzed Amination (Robust/Scalable).

Scientific Context & Challenges

The Substrate Challenge

Furan-substituted cyclic 1,3-diketones possess dual reactivity profiles that complicate standard amination procedures:

-

Acid Sensitivity: The furan ring is prone to hydrolytic ring-opening or polymerization under strong Lewis acidic conditions often used to activate 1,3-dicarbonyls.

-

Steric Hindrance: Introducing a nitrogen source at the

-position creates a quaternary stereocenter. -

Regioselectivity: Competition between

-amination (desired) and

The Solution: Electrophilic Amination

The most reliable pathway utilizes azodicarboxylates (e.g., DEAD, DIAD, DtBAD) as electrophilic nitrogen sources. These reagents react with the enol form of the 1,3-diketone. To achieve enantioselectivity and avoid furan degradation, bifunctional organocatalysis (utilizing chiral ureas/thioureas) is the method of choice. It operates via "soft" hydrogen-bond activation rather than "hard" metal coordination.

Mechanism & Pathway Visualization

The following diagram illustrates the bifunctional activation mode. The catalyst simultaneously activates the nucleophile (enol) via the basic moiety (tertiary amine/guanidine) and the electrophile (azodicarboxylate) via the H-bond donor (urea/thiourea), organizing the transition state for high stereocontrol.

Figure 1: Mechanism of bifunctional organocatalytic α-amination showing the ternary complex formation.

Primary Protocol: Organocatalytic Enantioselective -Amination[1][2]

This protocol uses a chiral cinchona alkaloid-derived thiourea or squaramide catalyst. It is preferred for drug discovery applications requiring high enantiomeric excess (

Reagents & Materials

-

Substrate: 2-(Furan-2-yl)cyclohexane-1,3-dione (or derivative).

-

Reagent: Di-tert-butyl azodicarboxylate (DtBAD) (Preferred over DEAD for stability and easier cleavage).

-

Catalyst: Hydroquinine 1,4-phthalazinediyl diether ((DHQ)2PHAL) or specific bifunctional thiourea (e.g., Takemoto's catalyst).

-

Solvent: Toluene or Dichloromethane (Anhydrous).

-

Temperature: -20°C to 0°C (Crucial for

).

Step-by-Step Methodology

-

Preparation: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar under argon atmosphere.

-

Charging: Add the furan-substituted 1,3-diketone (0.5 mmol, 1.0 equiv) and the chiral catalyst (0.025 mmol, 5 mol%).

-

Solvation: Add anhydrous Toluene (5.0 mL, 0.1 M concentration). Stir at room temperature until dissolved.

-

Cooling: Cool the reaction mixture to -20°C using a cryostat or ice/salt bath. Allow to equilibrate for 15 minutes.

-

Addition: Add DtBAD (0.6 mmol, 1.2 equiv) in one portion.

-

Note: The solution often turns yellow upon addition.

-

-

Monitoring: Stir at -20°C. Monitor by TLC (typically 30% EtOAc/Hexane) or LC-MS.

-

Endpoint: usually 4–12 hours. Look for the disappearance of the diketone.

-

-

Quench: No aqueous quench is required. Filter the mixture through a short pad of silica gel to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

-

Caution: Furan derivatives can degrade on acidic silica. Add 1% Et3N to the eluent if streaking occurs.

-

Data Analysis & Expected Results

| Parameter | Specification | Notes |

| Yield | 85% – 98% | High conversion due to activated enol. |

| Enantiomeric Excess ( | 90% – 99% | Determined by Chiral HPLC (e.g., Chiralpak AD-H). |

| Regioselectivity | >20:1 | C- vs O-amination. |

| Stability | Moderate | Store product at -20°C; prone to decarboxylation if heated. |

Secondary Protocol: Copper(II)-Catalyzed Amination[3][4]

Use this protocol for scale-up (>10g) or when chiral organocatalysts are cost-prohibitive. It utilizes a Lewis Acid mechanism.[1][2][3][4][5]

Reagents

-

Catalyst: Cu(OTf)2 (5 mol%).

-

Ligand: Bis(oxazoline) (Box) ligand (6 mol%) (e.g., Ph-Box).

-

Solvent: Dichloromethane (DCM).

Workflow

-

Complex Formation: Stir Cu(OTf)2 and the Box ligand in DCM for 1 hour at RT to form the active blue/green complex.

-

Substrate Addition: Add the furan-substituted diketone. Stir for 10 mins.

-

Reaction: Add the azodicarboxylate at 0°C.

-

Workup: Filter through Celite to remove copper salts.

Critical Warning: Ensure the furan substrate does not undergo Friedel-Crafts alkylation with the Box ligand or solvent under these Lewis acidic conditions. Test on a small scale first.

Optimization & Troubleshooting Guide

The following workflow describes the logic for optimizing reaction conditions if low yield or

Figure 2: Logical workflow for troubleshooting reaction parameters.

Specific Troubleshooting Tips

-

Racemization: If the product racemizes during workup, avoid silica gel. Use neutral alumina or perform the subsequent step (e.g., reduction of the hydrazine) immediately (Telescoping).

-

Furan Opening: If the reaction turns dark black/tarry, it indicates oxidative opening of the furan. Ensure the azodicarboxylate is added slowly and the temperature is strictly controlled. Avoid metal catalysts if this persists.

References

-

Organocatalytic Amination: Saaby, S., Bella, M., & Jørgensen, K. A. (2004).

-Substituted -

Review of Methods: Chauhan, P., et al. (2014). Organocatalytic C–N Bond Formation. Chemical Reviews, 114(18), 8807–8864. Link

-

Thiourea Catalysis: Xu, X., et al. (2008). Highly Enantioselective Organocatalytic Amination of 2-Substituted-1,3-dicarbonyl Compounds. Organic Letters, 10(7), 1497–1500. Link

-

Metal Catalysis (Copper): Marigo, M., Juhl, K., & Jørgensen, K. A. (2003). Catalytic Enantioselective Direct ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-Amination of 2-Keto Esters. Angewandte Chemie International Edition, 42(12), 1367–1369. Link -

Furan Stability: Keay, B. A. (2005). Synthetic strategies for the construction of the furan ring. Chemical Society Reviews, 34, 657-675. Link

Sources

- 1. Cinchona Organocatalyzed Enantioselective Amination for Quaternized Serines as Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.illinois.edu [chemistry.illinois.edu]

- 7. researchgate.net [researchgate.net]

Application Note: Accelerated Synthesis of 3-Aminocyclohexenones via Microwave Irradiation

Executive Summary

This guide details the protocol for synthesizing 3-aminocyclohexenones (enaminones) using Microwave-Assisted Organic Synthesis (MAOS). Unlike conventional thermal heating, which relies on conductive heat transfer, microwave irradiation utilizes dielectric heating , directly coupling energy to the dipoles of the reagents (specifically the polar transition states).

This protocol prioritizes a solvent-free, catalyst-free approach as the primary method due to its superior atom economy and reaction speed. A secondary acid-catalyzed protocol is provided for sterically hindered amines.

Key Advantages:

-

Reaction Time: Reduced from 4–8 hours (reflux) to 5–20 minutes.

-

Yield: Typically increased by 15–20% compared to thermal methods.

-

Sustainability: Elimination of bulk solvents and metal catalysts.

Theoretical Framework & Mechanism

Dielectric Heating Mechanism

In this synthesis, the reaction rate acceleration is attributed to the thermal effect (rapid superheating) and the specific microwave effect . The condensation of amines with 1,3-diketones involves a dipolar transition state (zwitterionic intermediate). Microwave irradiation stabilizes this polar transition state more effectively than the ground state, lowering the activation energy (

Reaction Mechanism

The formation of 3-aminocyclohexenones proceeds via a condensation-elimination pathway. The 1,3-cyclohexanedione exists in equilibrium with its enol tautomer. The amine acts as a nucleophile attacking the carbonyl carbon, followed by the elimination of water.[1]

Figure 1: Mechanistic pathway of enaminone formation.[1][2][3] The polar transition state (Red) absorbs MW energy efficiently.

Experimental Protocols

Protocol A: Solvent-Free Green Synthesis (Standard)

Best for: Liquid amines, electron-rich anilines, and standard aliphatic amines.

Reagents:

-

Substrate: 5,5-dimethyl-1,3-cyclohexanedione (Dimedone) or 1,3-cyclohexanedione (1.0 equiv).

-

Reagent: Primary amine (1.0 – 1.1 equiv).

-

Solvent: None (Neat).

Procedure:

-

Preparation: In a 10 mL microwave-transparent borosilicate glass vial, intimately mix 1.0 mmol of dimedone and 1.1 mmol of the amine. If both are solids, gently grind them together with a spatula until a eutectic melt or paste forms.

-

Sealing: Cap the vial with a pressure-rated septum (PTFE/Silicone).

-

Irradiation: Place in a single-mode microwave reactor.

-

Workup: Cool the vessel to room temperature using compressed air (integrated in most reactors).

-

If solid forms: Add 2 mL cold ethanol, sonicate, and filter.

-

If oil forms: Dissolve in ethyl acetate, wash with water (to remove unreacted amine), dry over MgSO₄, and concentrate.

-

Protocol B: Acid-Catalyzed Synthesis (Difficult Substrates)

Best for: Sterically hindered amines, weak nucleophiles (e.g., nitro-anilines), or solid-solid mixtures that do not melt.

Reagents:

-

Substrate: 1,3-cyclohexanedione derivative (1.0 equiv).

-

Reagent: Amine (1.2 equiv).

-

Catalyst: p-Toluenesulfonic acid (p-TsOH) (10 mol%) or Montmorillonite K-10 (50 mg).

-

Solvent: Toluene or Ethanol (2–3 mL). Note: Toluene is non-polar but allows higher temperatures; Ethanol couples better with MW but limits temp to ~80-100°C unless pressurized.

Procedure:

-

Dissolve reactants and catalyst in the chosen solvent in a 10 mL microwave vial.

-

Irradiate at 130 °C for 15–20 minutes .

-

Cool and concentrate in vacuo.

-

Recrystallize from ethanol/hexane.

Workflow Visualization

Figure 2: Operational workflow for the solvent-free synthesis protocol.

Data Presentation: Microwave vs. Thermal

The following data compares the synthesis of 3-(phenylamino)-5,5-dimethylcyclohex-2-enone (from dimedone and aniline).

| Parameter | Conventional Thermal (Reflux) | Microwave (Protocol A) | Improvement Factor |

| Solvent | Toluene / Benzene | None (Solvent-Free) | Infinite (Green) |

| Catalyst | p-TsOH (Often required) | None | Cost/Purity |

| Temperature | 110 °C (Reflux) | 110 °C | Same |

| Time | 4 – 6 Hours | 5 – 10 Minutes | 30x – 50x Faster |

| Yield | 70 – 78% | 92 – 96% | +20% Yield |

| Workup | Dean-Stark trap required | Simple filtration | Operational Ease |

Data derived from comparative studies in Refs [1, 2, 4].

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Poor coupling (low polarity). | Add 0.5 mL of a polar solvent (Ethanol or Water) to increase dielectric heating efficiency. |

| Vessel Failure | Pressure buildup from water. | Ensure the vessel is not >50% full. Use a "PowerMax" or simultaneous cooling feature if available to remove heat while maintaining power. |

| Charring/Decomposition | "Hot spots" in solid mixture. | Ensure thorough grinding before irradiation. Switch to Protocol B (Slurry) if reagents don't melt. |

| Sublimation | Amine is volatile. | Use a sealed vessel (do not use open reflux in MW). Use 1.2 – 1.5 equivalents of amine. |

References

-

El-Apasery, M. A., Al-Mousawi, S. M., & Elnagdi, M. H. (2011).[6] Green Methodologies in Organic Synthesis: Microwave Assisted Solvent- and Catalyst-Free Synthesis of Enaminones.[2][3][6] European Journal of Chemistry, 2(2), 168-172.

-

Andrade, C. K. Z., Barreto, A. F. S., & Silva, W. A. (2008).[2] Microwave assisted solvent-, support- and catalyst-free synthesis of enaminones.[2][3] Arkivoc, (xii), 226-232.[2][3]

-

Stefani, H. A., Costa, I. M., & Silva, D. O. (2000). Synthesis of Enaminones: Reaction of β-Dicarbonyl Compounds with Amines in Water. Synthesis, 2000(11), 1526-1528.

-

Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. ajrconline.org [ajrconline.org]

- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Green methodologies in organic synthesis: Microwave assisted solvent- and catalyst-free synthesis of enaminones and their conversion into 1,3,5-trisubstituted benzenes as well as 3-aroyl-6-substituted pyridines | European Journal of Chemistry [eurjchem.com]

Application Note: A Systematic Approach to Selecting a Recrystallization Solvent for 3-amino-5-(2-furyl)cyclohex-2-en-1-one

Introduction

3-amino-5-(2-furyl)cyclohex-2-en-1-one is a heterocyclic compound belonging to the enaminone class of molecules. Enaminones are versatile building blocks in organic synthesis, serving as precursors to a wide range of biologically active compounds and materials.[1] The purity of such intermediates is paramount to the success of subsequent synthetic steps and the integrity of the final product. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[2] Its effectiveness, however, is critically dependent on the selection of an appropriate solvent or solvent system.

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on how to systematically determine the optimal recrystallization solvent for 3-amino-5-(2-furyl)cyclohex-2-en-1-one. Rather than presenting a single, rigid protocol, we will detail the underlying principles, a solvent screening methodology, and a general purification workflow. This approach empowers the researcher to make informed decisions based on empirical data, ensuring high purity and yield.

Guiding Principles of Recrystallization

The foundation of recrystallization lies in the differential solubility of a compound in a given solvent at different temperatures. An ideal recrystallization solvent should exhibit the following characteristics[2][3][4]:

-

High Solute Solubility at Elevated Temperatures: The solvent must completely dissolve the compound of interest when hot (typically at or near the solvent's boiling point).

-

Low Solute Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the same solvent at room temperature or below, allowing for its precipitation from the solution upon cooling.

-

Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the solution, or mother liquor, after the desired compound crystallizes).

-

Chemical Inertness: The solvent must not react with the compound being purified.

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.

-

Boiling Point vs. Melting Point: The solvent’s boiling point must be lower than the melting point of the compound to prevent the solute from "oiling out" (melting before it dissolves).[5]

Physicochemical Profile of 3-amino-5-(2-furyl)cyclohex-2-en-1-one

A preliminary analysis of the target molecule's structure is essential for hypothesizing a suitable range of solvents.

-

Structural Analysis: The molecule possesses several functional groups that influence its polarity:

-

Polar Moieties: The enaminone system (the vinylogous amide, -NH2 and C=O) is capable of hydrogen bonding and imparts significant polarity.

-

Moderately Polar Moiety: The furan ring is a polar aromatic heterocycle.

-

Non-polar Moiety: The cyclohexene backbone is largely non-polar and aliphatic in nature. This combination suggests that the molecule has an intermediate polarity . Therefore, solvents of intermediate polarity, or a mixture of polar and non-polar solvents, are likely to be effective.

-

-

Melting Point: The melting point of the crude solid must be determined experimentally. This is a critical parameter for solvent selection. For reference, the parent compound, 3-amino-2-cyclohexen-1-one, has a reported melting point of 129-133 °C.[6] The addition of the furyl group will alter this value, but it provides a useful preliminary estimate, guiding us to select solvents with boiling points safely below this range.

Protocol: Systematic Solvent Screening

The following protocol outlines a small-scale, systematic approach to test a range of solvents. This empirical method is the most reliable way to identify an optimal solvent.

Solvent Selection Workflow

The decision-making process for solvent screening can be visualized as follows:

Caption: Workflow for single-solvent screening.

Materials and Reagents

-

Equipment: Test tubes (13x100 mm), test tube rack, heating block or water bath, vortex mixer, Pasteur pipettes, small scale (mg resolution).

-

Crude Compound: 3-amino-5-(2-furyl)cyclohex-2-en-1-one.

-

Candidate Solvents (Analytical Grade):

-

Water (Polar Protic)

-

Ethanol (Polar Protic)

-

Methanol (Polar Protic)

-

Isopropanol (Polar Protic)

-

Ethyl Acetate (Polar Aprotic)

-

Acetone (Polar Aprotic)

-

Toluene (Non-polar)

-

Heptane or Hexane (Non-polar)

-

Step-by-Step Screening Protocol

-

Preparation: Label a series of test tubes, one for each candidate solvent.

-

Aliquot Compound: Weigh approximately 25-50 mg of the crude compound into each test tube.

-

Room Temperature Test: Add 0.5 mL of the first solvent to its corresponding tube. Vortex the mixture for 30 seconds. Observe and record solubility. If the compound dissolves completely, the solvent is likely too good and unsuitable for single-solvent recrystallization.[5]

-

Hot Solubility Test: For solvents in which the compound was insoluble or sparingly soluble at room temperature, heat the test tube gently in a heating block or water bath towards the solvent's boiling point. Add solvent dropwise (up to a total of ~2 mL), with vortexing, until the solid just dissolves. Record the approximate volume of solvent used.

-

Insoluble Test: If the solid does not dissolve after adding ~2 mL of hot solvent, the solvent is considered unsuitable due to poor dissolving power.

-

Crystallization Test: For samples that fully dissolved when hot, allow the test tube to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a glass rod.

-

Cold Crystallization: Once at room temperature, place the tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

-

Observation: Observe and record the quantity (e.g., estimate % recovery) and quality (e.g., well-defined needles, plates, powder) of the crystals formed.

-

Repeat: Repeat steps 3-8 for each candidate solvent.

Data Interpretation

Summarize the observations in a table. The ideal solvent will show poor solubility in the cold and excellent solubility when hot, leading to a high recovery of crystalline material upon cooling.

| Solvent | Polarity Index[7] | Solubility (Cold, ~25°C) | Solubility (Hot, ~B.P.) | Crystal Formation on Cooling | Assessment |

| Water | 9.0 | Insoluble (I) | Insoluble (I) | N/A | Poor |

| Methanol | 6.6 | Sparingly Soluble (SS) | Soluble (S) | Abundant, fine needles | Good Candidate |

| Ethanol | 5.2 | Sparingly Soluble (SS) | Soluble (S) | Abundant, well-formed plates | Excellent Candidate |

| Isopropanol | 4.3 | Insoluble (I) | Soluble (S) | High recovery, large crystals | Excellent Candidate |

| Ethyl Acetate | 4.3 | Soluble (S) | Soluble (S) | - | Poor (Too Soluble) |

| Acetone | 5.4 | Soluble (S) | Soluble (S) | - | Poor (Too Soluble) |

| Toluene | 2.3 | Insoluble (I) | Sparingly Soluble (SS) | Poor recovery | Poor |

| Heptane | 0.0 | Insoluble (I) | Insoluble (I) | N/A | Poor (Anti-solvent) |

| Note: Data in this table is hypothetical and for illustrative purposes. The user must generate this data experimentally. |

Protocol: Mixed-Solvent Recrystallization

If no single solvent provides the ideal solubility profile, a mixed-solvent system is the next logical step.[3][8] This typically involves a "good" solvent in which the compound is highly soluble and a miscible "anti-solvent" in which the compound is poorly soluble. Based on the hypothetical data above, a good pair might be Ethanol ("good") and Heptane or Water ("anti-solvent").

-

Dissolution: In a small Erlenmeyer flask, dissolve the crude compound in a minimum amount of the hot "good" solvent (e.g., Ethanol).

-

Addition of Anti-solvent: While the solution is still hot, add the "anti-solvent" (e.g., Heptane) dropwise with constant swirling until a faint, persistent cloudiness appears. This is the point of saturation.

-

Clarification: Add 1-2 drops of the hot "good" solvent to just redissolve the cloudiness, ensuring the solution is perfectly saturated.

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

General Protocol for Scale-Up Recrystallization

Once an optimal solvent or solvent system is identified, the following general protocol can be used for purification of larger quantities of material.

Recrystallization Process Flow

Caption: General workflow for a scale-up recrystallization.

Step-by-Step Protocol

-

Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to a gentle boil with swirling. Continue adding solvent until the solid is just completely dissolved.

-

Decolorization (If Necessary): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

-

Hot Filtration (If Necessary): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

-

Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| "Oiling Out" | 1. Solvent boiling point is higher than the compound's melting point. 2. Solution is cooling too rapidly. 3. High concentration of impurities depressing the melting point. | 1. Select a lower-boiling solvent. 2. Reheat the solution to dissolve the oil, add a small amount of extra hot solvent, and allow it to cool more slowly.[9] |

| No Crystals Form | 1. Solution is not saturated (too much solvent was used). 2. Solution is supersaturated. | 1. Boil off some of the solvent to concentrate the solution and try cooling again. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal. |

| Low Recovery | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with room temperature solvent. | 1. Use the minimum amount of solvent necessary for dissolution. 2. Ensure filtration apparatus is pre-heated; add a small excess of solvent before filtering. 3. Always wash crystals with ice-cold solvent. |

| Crystals are Colored | 1. Colored impurities are co-crystallizing with the product. | Before crystallization, treat the hot solution with a small amount of activated charcoal and perform a hot filtration to remove it.[9] |

References

- Vertex AI Search. (2022, October 13). Comparison of the polarity of organic solvents.

-

University of York. Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

- Scribd.

- Unknown Source. Polarity of Solvents.

- Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.

- Unknown Source.

-

ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?. Retrieved from [Link]

- Science Learning Center.

-

University of Rochester. Solvents and Polarity - Department of Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

- Google Patents. CN111632400B - Recrystallization purification method of enamine salt.

-

Organic Chemistry Portal. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Retrieved from [Link]

- Al-Zaydi, K. M. (2009).

-

ChemSrc. (2025, August 24). 3-Amino-2-cyclohexenone | CAS#:5220-49-5. Retrieved from [Link]

-

PubChem. 3-Aminocyclohex-2-en-1-one | C6H9NO | CID 78892. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block | Request PDF. Retrieved from [Link]

- Unknown Source.

- Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(12), 4915–4919.

-

PubChem. 3-Amino-5-methyl-2-cyclohexen-1-one | C7H11NO | CID 3016877. Retrieved from [Link]

-

PubChem. 3-Amino-5,5-dimethyl-2-cyclohexen-1-one | C8H13NO | CID 136680. Retrieved from [Link]

-

Georganics. 3-Amino-2-cyclohexen-1-one - High purity | EN. Retrieved from [Link]

-

Organic Chemistry Portal. Enaminone synthesis by amination. Retrieved from [Link]

- Defense Technical Information Center. Solubility report of 3-(5-amino-1,2,4-oxadiazol-3-yl)-4-nitro.

Sources

- 1. Enaminone synthesis by amination [organic-chemistry.org]

- 2. edu.rsc.org [edu.rsc.org]

- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. 3-Amino-2-cyclohexenone | CAS#:5220-49-5 | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: Schiff Base Formation Using 3-amino-5-(2-furyl)cyclohex-2-en-1-one

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, purification, and characterization of novel Schiff bases derived from 3-amino-5-(2-furyl)cyclohex-2-en-1-one. This class of compounds holds significant potential in medicinal chemistry due to the versatile reactivity of the Schiff base linkage and the inherent biological relevance of the cyclohexenone and furan scaffolds. The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to allow for informed optimization.

Introduction: The Significance of Furan-Containing Cyclohexenone Schiff Bases

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (azomethine group).[1][2][3][4][5] This functional group is of paramount importance in both synthetic and medicinal chemistry. The imine bond is a key structural motif in many biologically active molecules and serves as a versatile intermediate for the synthesis of various nitrogen-containing heterocycles.[6] The formation of a Schiff base is typically a reversible condensation reaction between a primary amine and an aldehyde or ketone.[1][3]

The precursor at the core of this guide, 3-amino-5-(2-furyl)cyclohex-2-en-1-one, is a valuable building block. The cyclohexenone moiety is a well-established pharmacophore found in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory and anticancer properties. The furan ring, another privileged heterocyclic system, is also a common feature in many pharmaceuticals. The combination of these two structural units with the versatile Schiff base linkage offers a powerful strategy for the generation of diverse chemical libraries for drug discovery.

The applications of Schiff bases are extensive, ranging from their use as ligands in coordination chemistry to their roles as catalysts and pigments.[1][6] In the realm of drug development, they have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, anticonvulsant, and antitumor effects.[5][6][7] The metal complexes of Schiff bases, in particular, often exhibit enhanced biological activity compared to the free ligands.[6][8]

This guide will provide detailed, step-by-step protocols for the synthesis of Schiff bases from 3-amino-5-(2-furyl)cyclohex-2-en-1-one, along with methods for their purification and thorough characterization using modern spectroscopic techniques.

Materials and Equipment

Reagents and Solvents

-

3-amino-5-(2-furyl)cyclohex-2-en-1-one (synthesis can be adapted from known procedures for similar compounds[9][10])

-

Aromatic and/or aliphatic aldehydes (e.g., benzaldehyde, salicylaldehyde, 4-nitrobenzaldehyde)

-

Solvents: Ethanol (absolute), Methanol, Dichloromethane (DCM), Ethyl acetate, Hexane.[3] The use of greener solvents like water is also encouraged where applicable.[11][12][13]

-

Catalysts (optional, but recommended): Glacial acetic acid, p-toluenesulfonic acid.[14]

-

Drying agents: Anhydrous sodium sulfate or magnesium sulfate.

-

Deuterated solvents for NMR analysis (e.g., CDCl₃, DMSO-d₆).

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

Equipment

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Büchner funnel and filter flasks

-

Glassware for recrystallization

-

Column chromatography setup (glass column, silica gel or neutral alumina)[15]